molecular formula C20H14Cl2N2O2S B12206496 2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B12206496
M. Wt: 417.3 g/mol
InChI Key: BCKPNMJFGFIWMP-UHFFFAOYSA-N
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Description

Structural Characterization of 2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Molecular Architecture and Bonding Patterns

The molecular structure comprises a thieno[2,3-b]pyridine core fused with a thiophene ring at positions 2 and 3 and a pyridine ring at positions 5 and 6. Substituents include:

  • A 4,6-dimethyl group on the pyridine ring, introducing steric bulk.
  • A 2-[5-(2,5-dichlorophenyl)furan-2-carbonyl] moiety at position 2, contributing π-conjugation and halogen-mediated interactions.
  • A 3-amine group at position 3, enabling hydrogen bonding.

The thieno[2,3-b]pyridine core exhibits near-planarity, with bond lengths consistent with aromatic systems (C–C: ~1.38–1.42 Å; C–N: ~1.34 Å). The fused thiophene and pyridine rings adopt a coplanar arrangement, facilitating electron delocalization. The furan-2-carbonyl group is conjugated with the dichlorophenyl ring, as evidenced by torsion angles of <5° between the furan and carbonyl planes. The 2,5-dichlorophenyl group adopts a pseudoaxial orientation relative to the furan ring, with Cl···π interactions stabilizing its conformation.

Key bonding features include:

  • Intramolecular hydrogen bonds between the 3-amine (N–H) and the carbonyl oxygen (C=O), with a bond distance of ~2.8 Å.
  • Halogen bonds between chlorine atoms and adjacent aromatic systems (Cl···C distances: ~3.3 Å).

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/c. The unit cell parameters are a = 10.97 Å, b = 20.21 Å, c = 22.49 Å, and β = 90°, accommodating four molecules per unit cell.

Table 1: Crystallographic Data
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 4985.4 ų
Z 8
Density 1.471 g/cm³

The thieno[2,3-b]pyridine core is nearly planar, with a mean deviation of 0.08 Å from the least-squares plane. The dichlorophenyl and furan rings form dihedral angles of 77.0° and 37.3°, respectively, with the central core. The 4,6-dimethyl groups adopt equatorial positions, minimizing steric clashes with the furan-carbonyl substituent.

Intermolecular interactions include:

  • C–H···O hydrogen bonds between furan carbonyl oxygen and methyl hydrogens (distance: 2.45 Å).
  • π-π stacking between thienopyridine cores (interplanar spacing: 3.5 Å).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.45 ppm: Broad singlet (1H, CONH), indicative of hydrogen bonding.
  • δ 7.59 ppm: Doublet of doublets (2H, Ar–H), coupling with J = 9.5 Hz (H–H) and J = 5.2 Hz (H–F).
  • δ 2.69 ppm and 2.47 ppm: Singlets (6H, CH₃-4 and CH₃-6).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 197.3 ppm: Carbonyl carbon (C=O).
  • δ 152.1 ppm and 148.9 ppm: Pyridine C-2 and C-3.
  • δ 125.6 ppm and 123.4 ppm: Dichlorophenyl carbons.
Infrared (IR) and Raman Spectroscopic Signatures

IR (KBr, cm⁻¹):

  • 1685: Strong C=O stretch (furan carbonyl).
  • 1590: C=N stretch (pyridine ring).
  • 745 and 690: C–Cl asymmetric and symmetric stretches.

Raman (cm⁻¹):

  • 1602: Ring breathing mode of thienopyridine.
  • 1310: C–N stretch (amine).
Mass Spectrometric Fragmentation Patterns
  • Molecular ion peak : m/z 488.02 [M+H]⁺ (calculated for C₂₃H₁₇Cl₂N₂O₂S).
  • Major fragments:
    • m/z 360.10: Loss of dichlorophenyl fragment (C₆H₃Cl₂).
    • m/z 197.08: Thienopyridine core with methyl groups.

Properties

Molecular Formula

C20H14Cl2N2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-[5-(2,5-dichlorophenyl)furan-2-yl]methanone

InChI

InChI=1S/C20H14Cl2N2O2S/c1-9-7-10(2)24-20-16(9)17(23)19(27-20)18(25)15-6-5-14(26-15)12-8-11(21)3-4-13(12)22/h3-8H,23H2,1-2H3

InChI Key

BCKPNMJFGFIWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene and Pyridine Precursors

A common strategy involves the cyclization of 3-aminothiophene derivatives with pyridine-containing electrophiles. For example, 3-amino-4,6-dimethylthieno[2,3-b]pyridine can be synthesized via:

  • Friedländer Annulation : Reacting 2-cyano-3-methylthiophene with acetylacetone in the presence of a Lewis acid (e.g., AlCl₃) induces cyclization to form the pyridine ring.

  • Gewald Reaction : Condensation of ketones with cyanoacetates and sulfur yields 2-aminothiophenes, which are subsequently functionalized.

Key Parameters :

  • Temperature: 80–120°C

  • Solvent: Ethanol or DMF

  • Catalyst: Piperidine or morpholine

Functionalization of Preformed Thieno[2,3-b]pyridines

Commercial availability of 4,6-dimethylthieno[2,3-b]pyridin-3-amine simplifies the synthesis. Methyl groups at positions 4 and 6 are typically introduced via alkylation of the parent heterocycle using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

Industrial-Scale Production Considerations

Scaling laboratory synthesis necessitates adjustments for cost, safety, and efficiency:

Continuous Flow Reactors

Microreactor systems minimize thermal gradients and improve mixing during exothermic steps (e.g., acyl chloride formation).

Advantages :

  • Reduced reaction times (minutes vs. hours)

  • Higher purity profiles

Solvent Recycling

Green chemistry principles favor recoverable solvents (e.g., 2-MeTHF) over traditional dichloromethane or DMF.

Analytical Validation

Critical quality control checkpoints include:

ParameterMethodSpecification
PurityHPLC≥98% (UV detection at 254 nm)
Structural Confirmation1^1H/13^{13}C NMRMatch reference spectra
Residual SolventsGC-MS<500 ppm (ICH guidelines)

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing reactions at positions 2 and 5 of the thieno[2,3-b]pyridine core are minimized by:

  • Electron-withdrawing groups (e.g., methyl) directing electrophiles to position 2.

  • Low-temperature conditions (–10°C) suppressing side reactions.

Stability of the Furan Carbonyl Group

Hydrolysis of the carbonyl under basic conditions is mitigated via:

  • Anhydrous reaction environments

  • Use of non-nucleophilic bases (e.g., DBU)

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several thieno[2,3-b]pyridine derivatives, differing primarily in substituent groups. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound Thieno[2,3-b]pyridine - 4,6-dimethyl
- 3-amine
- 2-[5-(2,5-dichlorophenyl)furan-2-carbonyl]
C₂₁H₁₅Cl₂N₂O₂S 430.33 High lipophilicity due to dichlorophenyl-furan; potential kinase inhibition
VU0010010 (30) Thieno[2,3-b]pyridine - 4,6-dimethyl
- 3-amine
- 2-carboxamide (4-chlorobenzyl)
C₁₈H₁₇ClN₃OS 366.86 Enhanced solubility via carboxamide; activity in GPCR modulation
VU0152099 (31) Dihydrothieno[2,3-b]pyridine - 5,6-dimethyl
- 3-amine
- 2-carboxamide (benzodioxol-5-ylmethyl)
C₁₉H₁₉N₃O₃S 377.44 Reduced aromaticity (dihydro core) may improve metabolic stability
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine Thieno[2,3-b]pyridine - 4,6-dimethyl
- 3-amine
- 2-(morpholine-4-carbonyl)
C₁₄H₁₇N₃O₂S 291.36 High polarity from morpholine; solubility in DMSO/chloroform
Compound 15 () Pyrrolo[2,3-b]pyridine - 3-(3,4-dimethoxyphenyl)
- 5-pyridin-3-amine
C₂₀H₁₈N₄O₂ 346.38 Electron-rich dimethoxyphenyl group may enhance DNA intercalation

Key Observations

Conversely, polar groups like morpholine () or benzodioxol (VU0152099) improve aqueous solubility, critical for intravenous formulations .

Biological Activity Trends: Carboxamide-substituted analogs (e.g., VU0010010, LY2033298) show activity in G protein-coupled receptor (GPCR) modulation, likely due to hydrogen-bonding interactions with target proteins .

Synthetic Flexibility: The thieno[2,3-b]pyridine scaffold allows diverse functionalization, as seen in heterocyclization reactions (e.g., imidazo-pyrimidine thiones in ) .

Metabolic Stability :

  • Methyl groups at positions 4 and 6 (common in all compounds) likely protect against oxidative metabolism, extending half-life .

Biological Activity

The compound 2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-microbial domains. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[2,3-b]pyridine core with furan and dichlorophenyl substituents. Its molecular formula is C15H13Cl2N3O2SC_{15}H_{13}Cl_2N_3O_2S, with a molecular weight of approximately 360.25 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:

  • Cell Viability Assays : The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma). Results indicate significant reductions in cell viability at specific concentrations. For instance, a study reported cell viability percentages of 33.29%, 45.09%, and 41.81% for different derivatives at optimal doses .
  • Mechanisms of Action : The anti-cancer effects appear to be mediated through the induction of apoptosis and inhibition of cell proliferation. Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anti-cancer activity, while electron-withdrawing groups may diminish it .

Anti-Microbial Activity

In addition to its anti-cancer properties, the compound has demonstrated notable anti-microbial activity:

  • Inhibition Studies : The compound was tested against various bacterial strains such as E. coli, S. aureus, and B. cereus. It exhibited inhibitory zones ranging from 10.5 mm to 16 mm with minimum inhibitory concentrations (MICs) between 230 μg/mL to 280 μg/mL .
  • Comparison with Standard Drugs : In comparative studies with standard antibiotics, the synthesized compounds showed superior efficacy against certain microbial strains, indicating their potential as alternative therapeutic agents in infectious diseases .

Data Tables

Biological Activity Cell Line / Microbe Effect IC50/MIC (μg/mL)
Anti-CancerHepG2Cell Viability: 33.29%N/A
MCF-7Cell Viability: 45.09%N/A
Anti-MicrobialE. coliInhibition Zone: 10.5 mm280
S. aureusInhibition Zone: 13 mm265
B. cereusInhibition Zone: 16 mm230

Case Studies

  • Case Study on HepG2 Cells : A detailed examination of the compound's effects on HepG2 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent for liver cancer.
  • Microbial Resistance Studies : Research conducted on resistant strains showed that this compound could effectively inhibit growth where conventional antibiotics failed, suggesting its role in combating antibiotic resistance.

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